molecular formula C9H14O3 B141320 Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate CAS No. 10226-28-5

Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate

Cat. No.: B141320
CAS No.: 10226-28-5
M. Wt: 170.21 g/mol
InChI Key: BWVSWJMSYLYIJA-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate is a partially saturated six-membered heterocyclic compound with a pyran core substituted by a methyl group at position 6 and an ethyl ester at position 4. This compound is structurally characterized by its 3,4-dihydro-2H-pyran ring, which features one double bond and an oxygen atom in the ring system . It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

The primary targets of Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate, also known as 3-Ethoxycarbonyl-5,6-dihydro-2-methyl-4H-pyran, are currently unknown. This compound is a type of oxygen-containing heterocyclic compound

Action Environment

It’s known that the compound is a liquid at room temperature and has a boiling point of 217°C . It should be stored at 2-8°C .

Biological Activity

Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate (EMDHPC) is a synthetic compound characterized by its unique dihydropyran structure and carboxylate functional group. Despite its intriguing chemical properties, the biological activity of EMDHPC remains underexplored. This article aims to synthesize available data on its biological activity, chemical reactivity, and potential applications based on existing literature.

EMDHPC has the molecular formula C9H14O3C_9H_{14}O_3 and a molecular weight of 170.21 g/mol. The compound is flammable and requires cautious handling due to its chemical nature. Its structure includes a dihydropyran ring that contributes to its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC9H14O3
Molecular Weight170.21 g/mol
Purity~95%
Hazard ClassificationFlammable

Synthesis

The synthesis of EMDHPC can be achieved through various methods, typically involving reactions that form the dihydropyran ring structure. These methods often utilize starting materials such as β-ketoesters and alcohols in the presence of catalysts like sodium methoxide .

While direct evidence for the mechanism of action of EMDHPC is lacking, it is hypothesized that compounds with similar structures may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the carboxylate group may enhance such interactions, potentially leading to various biological effects.

Related Compounds and Their Biological Activities

Research into related compounds provides insight into the possible biological activities of EMDHPC. For instance:

  • 6-Methyl-3,4-dihydro-2H-pyran-5-carboxylic acid has been studied for its interactions with biomolecules and potential therapeutic applications.
  • 3,4-Dihydro-2H-pyran derivatives have shown various biological activities including antibacterial and antifungal properties .

Table 2: Comparison of Related Compounds

Compound NameMolecular FormulaNotable Activity
6-Methyl-3,4-dihydro-2H-pyran-5-carboxylic acidC9H14O3Potential enzyme modulation
3,4-Dihydro-2H-pyranC7H12OAntibacterial activity
Ethyl 5-methylpyran-2-carboxylateC10H16O3Antifungal properties

Case Studies

Despite the scarcity of direct studies on EMDHPC, case studies on similar dihydropyran compounds suggest promising avenues for future research:

  • Antimicrobial Activity : A study on related dihydropyrans demonstrated significant antimicrobial effects against various pathogens, indicating that EMDHPC could possess similar properties .
  • Enzyme Inhibition : Research has shown that certain dihydropyran derivatives can inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic roles in metabolic disorders .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group transformations, making it valuable in the development of pharmaceuticals and agrochemicals.

Synthetic Routes
The compound can be synthesized through several methods, including:

  • Condensation Reactions : Typically involving alkyl halides and esters.
  • Cyclization Reactions : These can yield derivatives with varying biological activities.
Synthetic Method Reagents Used Yield (%)
Condensation with KetonesEthyl acetoacetate + l-Bromo-3-chloropropane85
CyclizationSodium methoxide in alcohol solvent90

Biological Applications

Pharmacological Potential
Research indicates that this compound exhibits potential biological activities. Studies are ongoing to investigate its effects on various biomolecules and its role as a precursor in drug development.

Case Study: Antioxidant Activity
A study demonstrated that derivatives of dihydropyran compounds showed significant antioxidant properties. The presence of hydroxyl groups enhances their ability to scavenge free radicals, suggesting potential therapeutic applications in oxidative stress-related diseases .

Industrial Applications

Chemical Intermediates
In industrial settings, this compound is utilized for producing specialty chemicals and agrochemicals. Its reactivity allows it to participate in various chemical processes that require stable intermediates.

Separation Techniques
The compound has been analyzed using high-performance liquid chromatography (HPLC). A specific method involves using a Newcrom R1 HPLC column with a mobile phase of acetonitrile and water, enabling effective separation and purification of the compound for further applications .

Environmental Considerations

Eco-friendly Synthesis
Recent advancements focus on developing environmentally friendly synthetic routes for this compound. For instance, using sodium methoxide minimizes waste and enhances the efficiency of the synthesis process .

Chemical Reactions Analysis

Oxidation Reactions

Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate undergoes oxidation under varying conditions to yield distinct products:

  • Ring-Opening Oxidation : Treatment with strong oxidizing agents like KMnO₄ in acidic conditions leads to cleavage of the dihydropyran ring, forming ketones or carboxylic acids. For example, oxidation produces 5-hydroxyl-6-methyl-2H-pyran-3,4-dione as an intermediate, which isomerizes to 5-hydroxymaltol .

  • Selective Oxidation : Controlled oxidation using CrO₃ or TEMPO yields 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid derivatives.

Reagent Conditions Product Reference
KMnO₄H₂SO₄, reflux5-Hydroxymaltol (via ring-opening)
CrO₃Acetone, 0–5°C6-Methyl-3,4-dihydro-2H-pyran-5-carboxylic acid

Reduction Reactions

The compound can be reduced to alcohols or other saturated derivatives:

  • Ester Reduction : LiAlH₄ reduces the ester group to a primary alcohol, yielding 6-methyl-3,4-dihydro-2H-pyran-5-methanol .

  • Ring Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) saturates the dihydropyran ring, forming tetrahydropyran derivatives .

Reagent Conditions Product Reference
LiAlH₄Dry THF, reflux6-Methyl-3,4-dihydro-2H-pyran-5-methanol
H₂/Pd-CEthanol, 50 psiEthyl 6-methyl-tetrahydropyran-5-carboxylate

Substitution Reactions

The ester group participates in nucleophilic substitution and transesterification:

  • Alkoxy Exchange : Reaction with NaOMe/MeOH replaces the ethoxy group with methoxy, forming mthis compound .

  • Grignard Reactions : Organometallic reagents (e.g., RMgX) attack the ester carbonyl, generating tertiary alcohols .

Reagent Conditions Product Reference
NaOMe/MeOHReflux, 6–8 hoursMthis compound
CH₃MgBrDry ether, 0°C(6-Methyl-3,4-dihydro-2H-pyran-5-yl)methanol

Ring-Opening and Rearrangement

The dihydropyran ring is susceptible to acid- or base-catalyzed ring-opening:

  • Acid-Catalyzed Hydrolysis : HCl in aqueous ethanol cleaves the ring, yielding linear γ-keto esters .

  • Base-Induced Rearrangement : NaOH in ethanol promotes retro-Michael reactions, forming substituted cyclopentenones .

Reagent Conditions Product Reference
HCl (6M)Ethanol/H₂O, refluxEthyl 4-methyl-5-oxohexanoate
NaOHEthanol, 70°C3-Methylcyclopent-2-enone

Industrial Production Insights

  • Optimized Synthesis : Large-scale production employs continuous flow reactors and sodium methoxide for higher yields (85–90%) .

  • Effluent Reduction : Sodium methoxide usage reduces salt waste by 60% compared to K₂CO₃-based methods .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate, and what catalytic systems are effective?

  • Methodological Answer : The compound is synthesized via multicomponent reactions. A validated approach involves reacting aromatic aldehydes, malononitrile, and ethyl acetoacetate in the presence of ionic liquid catalysts (e.g., [2-aminobenzoato][PF6]), which enhance reaction efficiency and yield . Optimization includes solvent selection (e.g., water for green chemistry) and temperature control (60–80°C).
  • Catalyst Performance Table :

CatalystYield (%)Reaction Time (h)Reference
[2-aminobenzoato][PF6]85–904–6
Conventional acid/base60–708–12

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Determine enantiomeric purity using chiral columns (e.g., (S,S) Whelk column) with mobile phases like n-heptane/EtOH (97:3) .
  • NMR : Assign signals for stereochemical confirmation (e.g., diastereomeric splitting in 1^1H NMR) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI+ [M+H]+^+) and rule out degradation products .

Advanced Research Questions

Q. How can unexpected byproducts during synthesis be systematically identified and characterized?

  • Methodological Answer :

  • Step 1 : Use LC-MS to detect unexpected masses (e.g., a C9-δ-lactone byproduct observed at m/z 169.09 instead of the expected m/z 936.20) .
  • Step 2 : Purify via column chromatography and conduct 1^1H/13^{13}C NMR to assign structural motifs (e.g., lactone ring formation via CoA-SH release) .
  • Step 3 : Compare with computational predictions (e.g., DFT calculations for thermodynamic stability of intermediates) .

Q. What computational methods complement experimental data in structural analysis?

  • Methodological Answer :

  • DFT Studies : Calculate electrostatic potential maps to predict reactivity sites (e.g., nucleophilic attack at the pyran ring’s carbonyl group) .
  • Molecular Docking : Screen derivatives for binding affinity to biological targets (e.g., enzymes) using software like AutoDock Vina .
  • Data Table : Key DFT Parameters for Pyran Derivatives
ParameterValue (kcal/mol)Application
HOMO-LUMO Gap4.2–5.1Reactivity prediction
Mulliken Charges-0.32 (O)Site-specific modification

Q. What strategies achieve stereocontrol in synthesizing diastereomeric derivatives?

  • Methodological Answer :

  • Asymmetric Catalysis : Use organocatalysts (e.g., thiourea-based catalysts) to induce enantioselectivity in cyclization steps .
  • Chromatographic Resolution : Separate diastereomers via preparative HPLC (64% de achieved using n-pentane/Et2_2O) .
  • Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor one pathway (e.g., shorter times for kinetic products) .

Q. How can solubility be modified for pharmacological testing without altering bioactivity?

  • Methodological Answer :

  • Salt Formation : Convert carboxylate groups to diethylamine salts (e.g., C53N derivative, improving water solubility by 10-fold) .
  • Prodrug Design : Introduce ester or glycoside moieties cleaved in vivo (e.g., ethyl ester hydrolysis to carboxylic acid) .
  • Solubility Enhancement Table :
ModificationSolubility (mg/mL)Bioactivity Retention (%)
Diethylamine salt25.495
Unmodified compound2.3100

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₇H₂₀O₄ (based on a closely related derivative) .
  • Molar Mass : 288.34 g/mol .
  • Density : 1.112 g/cm³ (predicted) .
  • Boiling Point : 385.3°C (predicted) .

The compound’s reactivity is influenced by the electron-withdrawing ester group and the steric effects of the methyl substituent, making it amenable to further functionalization.

Comparison with Structurally Similar Compounds

Structural Features

Table 1: Structural Comparison of Ethyl 6-Methyl-3,4-dihydro-2H-pyran-5-carboxylate and Analogues

Compound Name Core Structure Substituents/Functional Groups Key Structural Differences
This compound 3,4-Dihydro-2H-pyran - Methyl (C6), ethyl ester (C5) Reference compound
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3-carboxylate 4H-Pyran - Amino (C2), cyano (C5), phenyl (C4), pyrazole moiety (C6) Additional aromatic and heterocyclic groups
Ethyl (R)-3-(naphthalen-1-yl)-2-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate 3,4-Dihydro-2H-pyran - Naphthyl (C3), phenyl (C6), ketone (C2) Oxo group and bulky aromatic substituents
Monastrol (Ethyl 4-(3-hydroxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione-5-carboxylate) Dihydropyrimidinone - Hydroxyphenyl (C4), thione (C2), methyl (C6) Pyrimidinone ring instead of pyran
Ethyl 6-amino-5-cyano-2-methyl-4-propyl-4H-pyran-3-carboxylate 4H-Pyran - Amino (C6), cyano (C5), methyl (C2), propyl (C4) Amino and cyano groups enhance polarity

Key Observations :

  • Ring Saturation : The target compound’s 3,4-dihydro-2H-pyran ring provides partial saturation, enhancing stability compared to fully unsaturated pyran derivatives (e.g., 4H-pyran in ) .

Key Findings :

  • Catalytic Efficiency: BiFeO₃ nanoparticles () and ionic liquids () enable eco-friendly, high-yield syntheses compared to traditional methods .
  • Multi-Component Reactions : Compounds like those in and are synthesized via one-pot reactions, reducing purification steps .

Physicochemical Properties

  • Solubility: The presence of polar groups (e.g., amino, cyano) in analogues () improves aqueous solubility compared to the less polar target compound .
  • Thermal Stability : The target compound’s predicted high boiling point (385.3°C) suggests suitability for high-temperature reactions .

Properties

IUPAC Name

ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate
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InChI

InChI=1S/C9H14O3/c1-3-11-9(10)8-5-4-6-12-7(8)2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVSWJMSYLYIJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OCCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
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DSSTOX Substance ID

DTXSID30144845
Record name Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate
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Molecular Weight

170.21 g/mol
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CAS No.

10226-28-5
Record name Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate
Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate
Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate
Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate
Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate
Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate

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